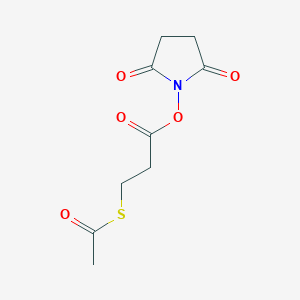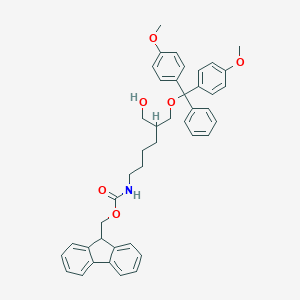
2,5-Dioxopyrrolidin-1-YL 3-(acetylthio)propanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2,5-Dioxopyrrolidin-1-yl 3-(acetylthio)propanoate often involves multi-step chemical reactions. For example, Xiong Jing (2011) detailed the synthesis of similar compounds through coupling reactions using N,N-diisopropylcarbodiimide and 1-Hydroxybenzotriazole as coupling reagents, achieving yields of 82% and 80%, respectively (Xiong Jing, 2011). This approach underscores the complexity and efficiency of methods used in synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of compounds akin to 2,5-Dioxopyrrolidin-1-yl 3-(acetylthio)propanoate has been analyzed through various spectroscopic methods. For instance, Ting Yao et al. (2013) synthesized uracil derivatives and characterized their structure using techniques such as X-ray diffraction, demonstrating the detailed molecular arrangement and confirming the structure through N–H···O inter-molecular hydrogen bonding (Ting Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2,5-Dioxopyrrolidin-1-yl 3-(acetylthio)propanoate derivatives are diverse. Ewa Mironiuk-Puchalska et al. (2008) discussed the reduction of nitro-l,3-dioxane derivatives to hydroxylamine derivatives and subsequent acetylation, highlighting the compound's reactivity and the potential for generating various derivatives (Ewa Mironiuk-Puchalska et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biopolymers and Fluorescent Compounds : A derivative of 2,5-Dioxopyrrolidin-1-yl, namely 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used to synthesize stable covalently labeled biopolymers with excellent yields, making it a valuable tool in biochemistry and molecular biology for labeling amine residues (Crovetto et al., 2008).
Potential in DNA Binding and Anticonvulsant Activity : Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, a related compound, has shown potential as a DNA binding agent due to its antiparallel β-sheet arrangement and strong hydrogen bonding, which is significant in pharmacological research (Yao et al., 2013). Additionally, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives have been identified as potential treatments for epilepsy due to their promising anticonvulsant properties (Kamiński et al., 2015).
Electrochromic Device Applications : Poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), another derivative, is suitable for electrochromic devices due to its electronic transition at 428 nm and switching ability, highlighting its utility in materials science (Yiĝitsoy et al., 2007).
Applications in Herbicide Development : Ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates have been synthesized as potential lead compounds for weed control, indicating its relevance in agricultural chemistry (Xu et al., 2017).
Radiopharmaceutical Research : Compounds involving 2,5-Dioxopyrrolidin-1-YL derivatives have been characterized for stability and bound-form, with potential applications in radiopharmaceutical research, highlighting its importance in nuclear medicine and medical imaging (Makris et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 3-(acetylthio)propanoate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including neurotransmission and muscle contraction.
Mode of Action
The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions into the cells, thereby affecting the cells’ function and potentially leading to anticonvulsant effects.
Biochemical Pathways
calcium signaling and neurotransmission . Disruption of these pathways can affect neuronal excitability and potentially contribute to the compound’s anticonvulsant properties .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes . This suggests that it may have good bioavailability and a longer half-life in the body. It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound has shown potent anticonvulsant activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . These results suggest that the compound’s action leads to a reduction in seizure activity and pain.
Action Environment
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTJVRDXVSDKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 3-(acetylthio)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)




![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)


